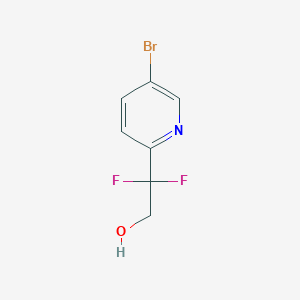

2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol

Description

2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-ol is a fluorinated pyridine derivative with the molecular formula C₇H₆BrF₂NO and a molecular weight of 238.03 g/mol . Its CAS number is 1236001-15-2, and it is commercially available with a purity of ≥95% . The compound features a pyridine ring substituted with a bromine atom at the 5-position and a difluoroethanol group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFUGGMMYAMTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol typically involves the introduction of the difluoroethanol group to a bromopyridine precursor. One common method involves the reaction of 5-bromopyridine with difluoroethanol under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base and a suitable solvent.

Major Products Formed

Oxidation: Formation of 2-(5-bromopyridin-2-yl)-2,2-difluoroacetaldehyde.

Reduction: Formation of 2-(5-pyridin-2-yl)-2,2-difluoroethan-1-ol.

Substitution: Formation of 2-(5-substituted-pyridin-2-yl)-2,2-difluoroethan-1-ol derivatives.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol, emphasizing differences in substituents, functional groups, and applications:

Key Structural and Functional Insights:

Halogen Substitution (Br vs. Cl):

- Bromine’s larger atomic radius and polarizability enhance steric bulk and π-π stacking interactions compared to chlorine. This difference impacts binding affinity in biological targets and reaction kinetics in cross-coupling reactions .

Fluorination Pattern (Difluoro vs.

Aromatic System (Pyridine vs. Phenyl):

- Pyridine’s nitrogen atom introduces basicity and hydrogen-bonding capability, whereas phenyl derivatives (e.g., 2-(4-chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol ) exhibit distinct electronic profiles and solubility .

Functional Group Variation (OH vs. NH₂):

- Replacing the hydroxyl group with an amine (as in 2-(5-chloropyridin-2-yl)-2,2-difluoroethan-1-amine ) alters hydrogen-bonding and solubility, influencing pharmacokinetics .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-(5-bromopyridin-2-yl)-2,2-difluoroethan-1-ol is . The structure includes a pyridine ring substituted with a bromine atom and a difluoroethyl alcohol moiety. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrF₂N |

| Molecular Weight | 219.03 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits biological activities that may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A significant area of investigation has been the antimicrobial properties of this compound. In vitro studies have demonstrated that it possesses activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Potential

Emerging research has also explored the anticancer potential of this compound. In cell line studies, it has shown promise in inhibiting the proliferation of cancer cells, particularly in:

- Breast cancer cell lines

- Lung cancer cell lines

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of bromopyridine compounds, including this compound. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate activity compared to standard antibiotics.

Anticancer Research

In another investigation published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% compared to control).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.